molecular formula C11H7F2NO4 B13525654 3-(4-(Difluoromethoxy)phenyl)isoxazole-5-carboxylic acid

3-(4-(Difluoromethoxy)phenyl)isoxazole-5-carboxylic acid

Cat. No.: B13525654
M. Wt: 255.17 g/mol
InChI Key: QRXYIIZNIDMSNG-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an oxazole ring with a carboxylic acid group

Preparation Methods

The synthesis of 3-[4-(difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Difluoromethoxy Phenyl Intermediate: This step involves the introduction of the difluoromethoxy group onto a phenyl ring. This can be achieved through difluoromethylation reactions using reagents such as difluoromethyl iodide or difluoromethyl sulfone.

    Oxazole Ring Formation: The next step involves the cyclization of the intermediate to form the oxazole ring. This can be accomplished using reagents like phosphorus oxychloride (POCl3) and appropriate reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

3-[4-(Difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature.

Scientific Research Applications

3-[4-(Difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the molecular mechanisms of biological processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain cancers.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

3-[4-(Difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid can be compared with other similar compounds, such as:

    3-[4-(Trifluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical reactivity and biological activity.

    3-[4-(Methoxy)phenyl]-1,2-oxazole-5-carboxylic acid: The presence of a methoxy group instead of a difluoromethoxy group can significantly alter the compound’s properties, including its solubility and binding affinity.

    3-[4-(Chloromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid: The chloromethoxy group introduces different electronic and steric effects, which can impact the compound’s chemical behavior and biological interactions.

Properties

Molecular Formula

C11H7F2NO4

Molecular Weight

255.17 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C11H7F2NO4/c12-11(13)17-7-3-1-6(2-4-7)8-5-9(10(15)16)18-14-8/h1-5,11H,(H,15,16)

InChI Key

QRXYIIZNIDMSNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)C(=O)O)OC(F)F

Origin of Product

United States

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